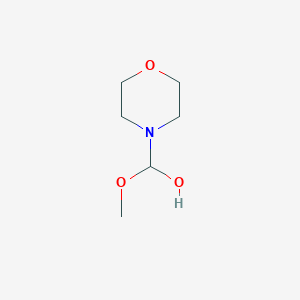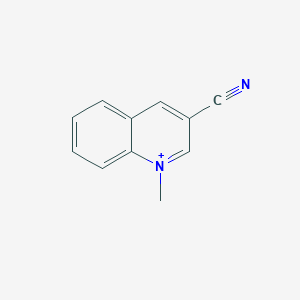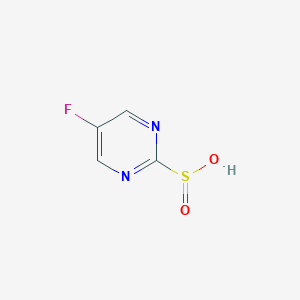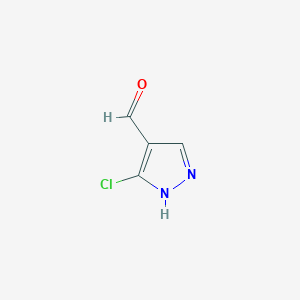
Butyl (2-chloroethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (2-chloroethyl)carbamate is an organic compound with the molecular formula C7H14ClNO2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. This compound is particularly noted for its role as a protecting group in peptide synthesis and other organic reactions.
准备方法
Synthetic Routes and Reaction Conditions: Butyl (2-chloroethyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method employs cesium carbonate and tetrabutylammonium iodide as catalysts, offering mild reaction conditions and short reaction times . Another method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid, followed by a Curtius rearrangement to form the carbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
化学反应分析
Types of Reactions: Butyl (2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products depend on the specific reagents and conditions.
科学研究应用
Butyl (2-chloroethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It serves as a reagent in the synthesis of biologically active molecules and intermediates.
作用机制
The mechanism of action of butyl (2-chloroethyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions and enhances chemical stability . In medicinal chemistry, carbamates can modulate interactions with target enzymes or receptors through hydrogen bonding and other interactions .
相似化合物的比较
tert-Butyl bis(2-chloroethyl)carbamate: Similar in structure but with two chloroethyl groups.
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.
Uniqueness: Butyl (2-chloroethyl)carbamate is unique due to its specific combination of a butyl group and a 2-chloroethyl group, which provides distinct reactivity and stability characteristics. Its ability to act as a protecting group under mild conditions and its applications in various fields highlight its versatility and importance in organic synthesis and medicinal chemistry .
属性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
butyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-2-3-6-11-7(10)9-5-4-8/h2-6H2,1H3,(H,9,10) |
InChI 键 |
VITRTNARJBYJOF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)







![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)





